
5-Methylisoxazole
Overview
Description
5-Methylisoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylisoxazole can be synthesized through several methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . Another method includes the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form hydrazone, followed by ring closure with hydroxylamine under alkaline conditions .
Industrial Production Methods: Industrial production of this compound often employs catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield. These methods are advantageous due to their reduced reaction times and lower energy consumption .
Chemical Reactions Analysis
Types of Reactions: 5-Methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can yield dihydroisoxazoles.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of dihydroisoxazoles.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
5-Methylisoxazole serves as a key structural component in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their biological activities, particularly in anti-inflammatory and antibacterial contexts.
Anti-Inflammatory Agents
Recent studies have synthesized novel derivatives of this compound and evaluated their anti-inflammatory properties. For instance, a study identified several compounds derived from this compound that exhibited varying degrees of anti-inflammatory activity. Among these, one compound demonstrated superior potency, suggesting potential for therapeutic use in treating inflammatory diseases .
Antibacterial Activity
The compound also plays a crucial role in the synthesis of sulfonamide antibiotics, particularly sulfamethoxazole. It acts as an intermediate in the production of 3-amino-5-methylisoxazole, which is essential for enhancing the antibacterial efficacy of these drugs against various infections, including urinary tract infections and respiratory tract infections .
Synthesis and Chemical Reactions
This compound can be synthesized through various methods, which often involve multiple steps and reagents. One notable method includes chlorination followed by decoupling processes to yield 3-amino-5-methylisoxazole with a yield of up to 95% under optimized conditions . This compound is not only valuable as a pharmaceutical intermediate but also serves as a precursor for synthesizing other biologically active molecules.
Environmental Impact Studies
Research has highlighted the environmental persistence of certain derivatives of this compound, particularly 3-amino-5-methylisoxazole, which has been identified as a harmful intermediate during the degradation of sulfamethoxazole in wastewater treatment processes . Understanding its degradation pathways is crucial for assessing its ecological impact and developing strategies for remediation.
Case Studies and Research Findings
Numerous studies have documented the biological evaluations and molecular modeling of this compound derivatives:
- Case Study on Anti-Inflammatory Compounds : A study synthesized several derivatives and conducted molecular modeling to understand their interactions with biological targets like trypsin and serum albumin. This research provided insights into optimizing these compounds for enhanced therapeutic efficacy .
- Environmental Degradation Research : Investigations into the degradation characteristics of 3-amino-5-methylisoxazole revealed its persistence in environmental settings, emphasizing the need for further research into its ecological effects and degradation mechanisms .
Comparative Analysis of Derivatives
The following table summarizes key findings from recent research on different derivatives of this compound regarding their biological activities:
Compound Name | Biological Activity | Potency Level | Notes |
---|---|---|---|
Compound 1 | Anti-inflammatory | Moderate | Derived from this compound |
Compound 2 | Anti-inflammatory | Low | Least potent among tested compounds |
Compound 13 | Anti-inflammatory | High | Exhibited greatest potency |
3-Amino-5-Methylisoxazole | Antibacterial | High | Key intermediate in sulfonamide synthesis |
Mechanism of Action
The mechanism of action of 5-Methylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Isoxazole: The parent compound with similar structural features but without the methyl group.
3-Amino-5-methylisoxazole: A derivative with an amino group at the third position.
5-Amino-3-methylisoxazole: Another derivative with an amino group at the fifth position
Uniqueness: 5-Methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group at the fifth position influences its electronic properties and interaction with biological targets .
Biological Activity
5-Methylisoxazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound and its derivatives, particularly focusing on their anti-inflammatory, anticancer, antifungal, and antiviral properties.
Chemical Structure and Properties
This compound is characterized by its five-membered ring containing one nitrogen and one oxygen atom. Its chemical formula is , with a molecular weight of approximately 85.09 g/mol. This structure contributes to its reactivity and interaction with various biological targets.
Synthesis of this compound Derivatives
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, a study synthesized novel 4-(5-methylisoxazol-3-ylamino) thiazole derivatives, which were screened for anti-inflammatory activity. Among these derivatives, compound 13 exhibited the highest potency in reducing inflammation, while molecular modeling studies provided insights into the binding interactions with biological targets such as trypsin and bovine serum albumin .
Anti-Inflammatory Activity
Research has demonstrated that certain derivatives of this compound possess significant anti-inflammatory properties. In a study evaluating various compounds, those containing the isoxazole ring showed promising results in inhibiting inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been extensively studied. A series of isoxazole-amide analogues were synthesized and tested against several cancer cell lines, including MCF-7 (breast), HeLa (cervical), and Hep3B (liver). Notably, compounds 2d and 2e demonstrated potent cytotoxicity with half-maximal inhibitory concentrations (IC50) as low as 15.48 μg/ml against HeLa cells and 23 μg/ml against Hep3B cells. These compounds induced apoptosis in cancer cells while reducing necrosis rates significantly .
Compound | Cell Line | IC50 (μg/ml) | Mechanism |
---|---|---|---|
2d | HeLa | 15.48 | Apoptosis induction |
2e | Hep3B | 23.00 | Apoptosis induction |
2a | MCF-7 | 39.80 | Antioxidant activity |
Antifungal Activity
The antifungal properties of some this compound derivatives have also been explored. One study reported that a specific derivative exhibited antifungal activity against several species, including Chrysoporium tropicum and Trichophyton rubrum. This indicates the potential use of these compounds in treating fungal infections .
Antiviral Activity
Recent investigations into the antiviral effects of isoxazole derivatives revealed promising results against plant viruses such as tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). A notable compound demonstrated enhanced protective effects and increased chlorophyll content in infected tobacco plants, suggesting its utility in agricultural applications as well .
Case Studies
- Anti-Inflammatory Study : A study synthesized various thiazole derivatives incorporating the isoxazole ring and evaluated their anti-inflammatory effects using animal models. The findings indicated a significant reduction in inflammation markers in treated groups compared to controls .
- Cytotoxicity Assessment : In vitro assays were conducted on multiple cancer cell lines using synthesized isoxazole derivatives. The results highlighted the effectiveness of specific compounds in inducing apoptosis while sparing normal cells, showcasing their therapeutic potential .
- Fungal Infection Treatment : Clinical evaluations of antifungal compounds derived from this compound were performed on patients with dermatophyte infections. The results demonstrated a marked improvement in symptoms following treatment with these compounds .
Properties
IUPAC Name |
5-methyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-2-3-5-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQOIYCTCOEHGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064000 | |
Record name | Isoxazole, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5765-44-6 | |
Record name | 5-Methylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5765-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylisoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005765446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylisoxazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoxazole, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isoxazole, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLISOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2P4IBF1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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